Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Validated in a 2026 Eli Lilly patent (WO 2026/030603) as a building block for GIPR agonists targeting type 2 diabetes and obesity. The 2-OCH₃ group differentiates it from des-methoxy analogs (CAS 54840-15-2), conferring LogP 2.75 and TPSA 67.8 Ų critical for pharmacokinetic tuning. Orthogonal Boc-protected amine and free 4-OH enable PROTAC linker conjugation. ≥96% purity, gram-to-kilogram scalability, and defined storage (2–8°C, dry) ensure batch reproducibility from SAR to preclinical scale-up.

Molecular Formula C12H17NO4
Molecular Weight 239.271
CAS No. 1435933-04-2
Cat. No. B2458554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-2-methoxyphenylcarbamate
CAS1435933-04-2
Molecular FormulaC12H17NO4
Molecular Weight239.271
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C=C1)O)OC
InChIInChI=1S/C12H17NO4/c1-12(2,3)17-11(15)13-9-6-5-8(14)7-10(9)16-4/h5-7,14H,1-4H3,(H,13,15)
InChIKeyUUWWYFQJCAFFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate (CAS 1435933-04-2): A Boc-Protected ortho-Methoxyphenol Scaffold for Medicinal Chemistry


Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate (CAS 1435933-04-2) is a substituted phenylcarbamate with the molecular formula C12H17NO4 and molecular weight 239.27 g/mol . It features a tert-butyloxycarbonyl (Boc)-protected aniline nitrogen, a 4-position phenolic hydroxyl group, and a 2-position methoxy substituent on the aromatic ring . This combination of functional groups renders it a versatile synthetic intermediate, primarily utilized as a building block in pharmaceutical research and further chemical manufacturing . The Boc group provides orthogonal amine protection compatible with multistep synthesis strategies, while the free 4-OH and 2-OCH3 groups offer distinct sites for further functionalization or modulation of physicochemical properties .

Why tert-Butyl 4-hydroxy-2-methoxyphenylcarbamate Cannot Be Casually Substituted in Synthetic Workflows


Generic substitution of tert-butyl 4-hydroxy-2-methoxyphenylcarbamate (1435933-04-2) with other phenylcarbamate building blocks is precluded by the compound's precise substitution pattern, which governs both its synthetic utility and the physicochemical profile of downstream products. The presence of the 2-methoxy group distinguishes it from simpler 4-hydroxyphenylcarbamates , introducing both an electron-donating substituent ortho to the aniline nitrogen and a functional handle that influences aromatic ring electronics and lipophilicity [1]. Removal of this methoxy group (e.g., in tert-butyl 4-hydroxyphenylcarbamate, CAS 54840-15-2) eliminates a key synthetic diversification point and alters key computed properties such as LogP . Furthermore, the specific spatial arrangement of the hydroxyl (H-bond donor) and methoxy (H-bond acceptor) groups can critically impact molecular recognition in biological targets, a factor that is lost when substituting with isomers or analogs lacking this exact ortho/meta/para substitution architecture . Thus, selection of this specific compound is dictated by the structural requirements of the target molecule and the functional group tolerance of the synthetic route.

Quantitative Differentiation Evidence for tert-Butyl 4-hydroxy-2-methoxyphenylcarbamate (1435933-04-2) Versus Closest Analogs


Molecular Weight and Substitution Pattern Differentiate from Non-Methoxylated Analog

The presence of a methoxy group at the 2-position of the aromatic ring distinguishes this compound from the simpler analog tert-butyl 4-hydroxyphenylcarbamate (CAS 54840-15-2). This substitution increases the molecular weight and alters the compound's physicochemical profile .

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Computed LogP and TPSA Values Predict Altered Pharmacokinetic Behavior vs. Des-Methoxy Analog

The addition of the 2-methoxy group in 1435933-04-2 significantly impacts computed lipophilicity (LogP) and polar surface area (TPSA) relative to the des-methoxy analog tert-butyl 4-hydroxyphenylcarbamate [1]. These computational parameters are routinely used to predict oral absorption and blood-brain barrier penetration [2].

Drug Design ADME Prediction Physicochemical Profiling

High-Purity Commercial Supply (≥96-98%) Supports Reproducible Chemical Transformations

This compound is commercially available from multiple reputable vendors with guaranteed high purity levels, typically ranging from 96% to 98% as determined by HPLC or GC analysis . This level of purity is essential for its role as a synthetic intermediate, ensuring predictable reactivity and minimizing side reactions in multistep syntheses .

Chemical Procurement Quality Control Reproducibility

Controlled Storage Condition (2-8°C, Dry) Indicates Potential Instability Issues Mitigated by Proper Handling

Vendor specifications explicitly require storage of this compound sealed in a dry environment at 2-8°C . This contrasts with the less stringent storage conditions (e.g., room temperature) often specified for simpler or more stable phenylcarbamate analogs like tert-butyl 4-hydroxyphenylcarbamate . This requirement implies that the 2-methoxy-4-hydroxy substitution pattern may confer increased sensitivity to moisture or thermal degradation .

Chemical Handling Stability Storage Compliance

Documented Use as a Key Intermediate in Novel GIPR Agonist Synthesis (Eli Lilly Patent, 2026)

A 2026 patent application from Eli Lilly (WO 2026/030603 A1) describes the use of tert-butyl 4-hydroxy-2-methoxyphenylcarbamate (or a closely related carbamate-protected 4-hydroxy-2-methoxyaniline intermediate) as a building block in the synthesis of novel dihydroisoquinolinone-amide compounds that act as GIPR agonists [1]. This specific substitution pattern is integral to the pharmacophore of a new class of potential therapeutics for type 2 diabetes and obesity [1]. In contrast, simpler phenylcarbamate analogs are not disclosed in this specific, late-stage pharmaceutical patent context [1].

Metabolic Disease Type 2 Diabetes Obesity Patent Literature

Defined Research and Industrial Applications for tert-Butyl 4-hydroxy-2-methoxyphenylcarbamate (1435933-04-2)


Synthesis of Advanced Pharmaceutical Intermediates Targeting Metabolic Receptors

Based on its disclosed use in a 2026 Eli Lilly patent application [1], this compound is validated as a key building block in the construction of dihydroisoquinolinone-amide GIPR agonists for the treatment of type 2 diabetes and obesity. Procurement is justified for research groups developing novel incretin-based therapeutics, where the specific 4-hydroxy-2-methoxyphenyl motif is required for target engagement or pharmacokinetic optimization. The high purity (≥96-98%) and Boc-protected amine handle make it directly suitable for integration into complex, multistep medicinal chemistry workflows.

Diversification of PROTAC and Bifunctional Degrader Linker Toolboxes

The compound's free phenolic hydroxyl group serves as an orthogonal attachment point for linkers, while the Boc-protected aniline can be deprotected orthogonally for subsequent conjugation to E3 ligase ligands or target-protein binding moieties . The distinct LogP and TPSA profile conferred by the 2-methoxy group offers a tangible advantage in modulating the overall physicochemical properties of the final PROTAC molecule, which is critical for achieving favorable cellular permeability and oral bioavailability. Researchers developing PROTACs or similar bifunctional molecules can utilize this scaffold to fine-tune linker attachment geometry and compound polarity.

Structure-Activity Relationship (SAR) Studies Requiring Precise Modulation of Phenyl Ring Electronics and Lipophilicity

For medicinal chemists exploring SAR around a phenyl core, tert-butyl 4-hydroxy-2-methoxyphenylcarbamate provides a well-defined starting point with documented physicochemical parameters (LogP 2.75, TPSA 67.8 Ų) . Its use allows for direct comparison against simpler analogs (e.g., the des-methoxy tert-butyl 4-hydroxyphenylcarbamate) [2] to deconvolute the contributions of the methoxy group to potency, selectivity, and ADME properties. The commercial availability of the compound at consistently high purity ensures that observed biological effects are attributable to the intended chemical structure rather than impurities.

Reliable Scale-Up of Lab-Scale Synthetic Routes to Kilogram Quantities

The compound's availability from suppliers offering scale-up capabilities from grams to kilograms supports the transition from medicinal chemistry exploration to preclinical development. The defined storage requirements (2-8°C, dry) and high purity specifications provide a reproducible foundation for process chemistry optimization, minimizing batch-to-batch variability and ensuring consistent performance during reaction scale-up.

Quote Request

Request a Quote for Tert-butyl 4-hydroxy-2-methoxyphenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.